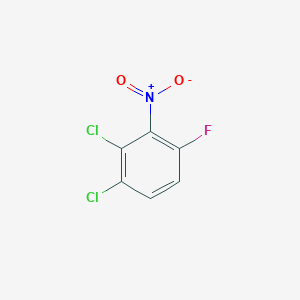

1,2-Dichloro-4-fluoro-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHVCFRWQIJBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-Dichloro-4-fluoro-3-nitrobenzene physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-fluoro-3-nitrobenzene

Introduction

This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two vicinal chlorine atoms, a fluorine atom, and a nitro group—creates a highly electron-deficient aromatic ring, predisposing it to a range of chemical transformations. This guide provides a comprehensive overview of its known physical and chemical properties, theoretical synthesis protocols, and expected reactivity, offering a critical resource for professionals in drug development and synthetic chemistry.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific investigation. This compound is registered under a specific CAS number, distinguishing it from its various isomers.

-

IUPAC Name: this compound[1]

-

Synonyms: 2,3-Dichloro-6-fluoronitrobenzene[1]

-

Canonical SMILES: C1=CC(=C(C(=C1F)--INVALID-LINK--[O-])Cl)Cl[1]

-

InChIKey: ZPHVCFRWQIJBAZ-UHFFFAOYSA-N[1]

The structural arrangement of substituents is critical to the molecule's reactivity. The nitro group, a powerful electron-withdrawing group, is flanked by a fluorine and a chlorine atom, while the second chlorine atom is adjacent to the first. This arrangement significantly influences the electron density of the benzene ring and the lability of the halogen substituents.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental physicochemical properties can be reliably computed. These calculated values provide essential benchmarks for experimental design, including solvent selection and reaction condition optimization.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 209.99 g/mol | PubChem[1] |

| Exact Mass | 208.9446619 Da | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of fluorinated nitroaromatics often involves nucleophilic aromatic substitution (SₙAr) reactions, where a leaving group (typically chlorine) is displaced by a fluoride ion. A plausible and efficient route to synthesize this compound is through the nitration of a dichlorofluorobenzene precursor.

Proposed Synthesis Workflow: Nitration of 1,2-Dichloro-4-fluorobenzene

This protocol is a theoretically grounded approach based on established nitration chemistry of halogenated benzenes. The choice of starting material is critical; 1,2-dichloro-4-fluorobenzene is selected to ensure the correct final substitution pattern. The directing effects of the halogen substituents (ortho-, para-directing) and their relative activating/deactivating strengths will influence the regioselectivity of nitration.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1,2-dichloro-4-fluorobenzene (1.0 eq).

-

Acidic Medium: Cool the flask in an ice-salt bath to 0 °C. Cautiously add concentrated sulfuric acid (H₂SO₄) (approx. 3-4 volumes relative to the substrate) while maintaining the internal temperature below 10 °C.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1 volume) at 0 °C.

-

Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid, ensuring the internal temperature does not exceed 5-10 °C. The rate of addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Alternatively, if the product is oily, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr). The potent electron-withdrawing nitro group, positioned ortho and para to three halogen atoms, strongly activates the ring towards nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Regioselectivity of Substitution:

An analysis of the structure allows for the prediction of which halogen is most likely to be displaced:

-

Fluorine (at C4): This position is para to the nitro group. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The stability of the resulting Meisenheimer complex is paramount. A nucleophilic attack at the carbon bearing the fluorine allows the negative charge of the intermediate to be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. Fluorine is also an excellent leaving group in many SₙAr contexts due to the high electronegativity polarizing the C-F bond.

-

Chlorine (at C2): This position is ortho to the nitro group. Attack at this position also allows for direct resonance delocalization of the negative charge onto the nitro group.

-

Chlorine (at C1): This position is meta to the nitro group. Nucleophilic attack here does not permit direct delocalization of the negative charge onto the nitro group, resulting in a significantly less stable Meisenheimer complex.[6]

Therefore, substitution is strongly favored at the C4 (fluoro) and C2 (chloro) positions over the C1 (chloro) position. The relative reactivity between the C4-F and C2-Cl bonds will depend on the specific nucleophile and reaction conditions, but both are highly activated. This predictable regioselectivity makes this compound a valuable building block for synthesizing complex molecules, as different nucleophiles can be introduced in a controlled, stepwise manner.[7] This is particularly useful in drug development for creating libraries of related compounds for structure-activity relationship (SAR) studies.[8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally similar compounds like dichloronitrobenzenes and fluoronitrobenzenes, a high degree of caution is warranted.[9][10][11]

Table 2: Anticipated Hazards and Precautions

| Hazard Category | Description and Precautionary Measures |

|---|---|

| Acute Toxicity | Likely to be harmful if swallowed, inhaled, or in contact with skin.[5][10] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. |

| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[10][12] Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. |

| Chemical Stability | The compound is expected to be stable under standard laboratory conditions.[10] However, it may decompose upon heating, producing toxic fumes of nitrogen oxides and halogenated compounds.[11] Avoid strong heating and contact with strong bases or oxidizing agents.[11] |

| Environmental | Halogenated nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[9][11] Do not allow this chemical to enter the environment. All waste should be disposed of as hazardous chemical waste according to local regulations. |

Emergency Procedures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While experimental data on its physical properties are sparse, its chemical identity is well-defined. Its reactivity is governed by the powerful activating effect of the nitro group, making it an excellent substrate for regioselective nucleophilic aromatic substitution reactions. The provided synthesis protocol and reactivity analysis offer a solid foundation for researchers aiming to utilize this versatile molecule in their synthetic endeavors, particularly in the fields of agrochemicals and pharmaceutical development. Due to its anticipated toxicological profile, strict adherence to safety protocols is mandatory when handling this compound.

References

- 1. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1360438-72-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:1360438-72-7 | Chemsrc [chemsrc.com]

- 4. rndmate.com [rndmate.com]

- 5. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]

- 12. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,2-Dichloro-4-fluoro-3-nitrobenzene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-dichloro-4-fluoro-3-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. This document delves into its chemical identity, plausible synthetic routes, expected spectroscopic characteristics, and reactivity, with a particular focus on its utility in the development of novel therapeutic agents.

Core Chemical Identity: Structure and CAS Number

This compound is a substituted benzene ring bearing two chlorine atoms, a fluorine atom, and a nitro group. Its unique substitution pattern renders it an interesting substrate for various chemical transformations.

-

Chemical Structure:

Caption: Chemical structure of this compound.

-

Molecular Formula: C₆H₂Cl₂FNO₂[3]

-

Molecular Weight: 209.99 g/mol [3]

-

IUPAC Name: this compound[3]

-

Synonyms: 2,3-Dichloro-6-fluoronitrobenzene[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Density | 1.6±0.1 g/cm³ | [2] |

| Boiling Point | 270.1±35.0 °C at 760 mmHg | [2] |

| LogP | 2.15 | [2] |

| Index of Refraction | 1.572 | [2] |

Synthesis Strategies

Plausible Synthetic Route: Nitration of 1,2-Dichloro-4-fluorobenzene

A probable synthetic pathway involves the nitration of 1,2-dichloro-4-fluorobenzene. The directing effects of the halogen substituents would guide the incoming nitro group.

Reaction Scheme:

Caption: Plausible synthesis via nitration.

General Experimental Protocol (based on analogous reactions):

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1,2-dichloro-4-fluorobenzene with stirring.

-

A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is then added dropwise, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by pouring it onto ice, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification of the product can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar substituted nitrobenzenes, the following spectral characteristics can be anticipated.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and halogen groups.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative substituents (Cl, F, NO₂) will be significantly downfield.

-

FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the C-Cl, C-F, and C-NO₂ stretching vibrations. The aromatic C-H stretching and C=C bending vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.99 g/mol ), along with characteristic isotopic patterns for the two chlorine atoms.[3]

Reactivity and Mechanistic Insights: The Realm of Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned ortho and para to the chlorine and fluorine atoms respectively, activates the aromatic ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process.[4] The first step is the rate-determining addition of the nucleophile to the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring.

Caption: Generalized SNAr mechanism.

The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. Both chlorine atoms and the fluorine atom are potential leaving groups. Generally, the ease of displacement of halogens in SNAr reactions follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Applications in Drug Discovery and Development

Halogenated and nitrated aromatic compounds are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5] The presence of fluorine, in particular, is a common feature in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability.

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for various classes of therapeutic agents, including:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The reactive sites on this compound could be functionalized to introduce pharmacophores that interact with the ATP-binding site of kinases.

-

Antimicrobial Agents: The fluoroquinolone class of antibiotics, for instance, is built around a fluorinated aromatic core. This compound could serve as a starting material for novel antibacterial or antifungal agents.

-

Anticancer Drugs: The diverse reactivity of this molecule allows for the introduction of various functional groups, which is a key strategy in the development of targeted cancer therapies. A patent for the synthesis of an anti-cancer drug intermediate, methyl 2-fluoro-3-aminobenzoate, highlights the use of related dichloronitrobenzoic acids.

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound represents a valuable and versatile building block for synthetic chemists, particularly those engaged in drug discovery and agrochemical research. Its unique substitution pattern and susceptibility to nucleophilic aromatic substitution open up a wide range of possibilities for the synthesis of complex and biologically active molecules. Further exploration of the reactivity and applications of this compound is warranted and holds the promise of contributing to the development of new and improved therapeutic agents and crop protection solutions.

References

- 1. 1360438-72-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:1360438-72-7 | Chemsrc [chemsrc.com]

- 3. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. actachemicamalaysia.com [actachemicamalaysia.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-4-fluoro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic identifiers for the synthetic intermediate, 1,2-Dichloro-4-fluoro-3-nitrobenzene (CAS 1360438-72-7). In the absence of publicly available experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predictive analysis of its spectral characteristics. By examining the electronic effects of the substituent groups and drawing parallels with structurally similar analogs, this guide offers researchers, scientists, and drug development professionals a detailed framework for the identification, characterization, and quality control of this compound. Methodologies and predicted data are presented with in-depth explanations to provide a practical and scientifically grounded resource.

Introduction: The Need for Precise Characterization

This compound belongs to a class of highly substituted aromatic compounds that are valuable building blocks in organic synthesis. The precise arrangement of chloro, fluoro, and nitro functional groups on the benzene ring dictates the molecule's reactivity, making it a potentially crucial intermediate for the synthesis of complex pharmaceuticals and agrochemicals.

Given the existence of numerous constitutional isomers, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the necessary tools to fingerprint the molecule, ensuring chemical identity and purity. This guide explains the theoretical underpinnings and expected outcomes for the analysis of this compound by ¹H NMR, ¹³C NMR, IR, and MS, establishing a benchmark for its analytical profile.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound features a benzene ring with five substituents. All six carbon positions are unique, as are the two protons. The combination of electron-withdrawing groups (NO₂, Cl, F) and their specific positions creates a distinct electronic environment that governs the molecule's spectroscopic behavior.

The overall analytical workflow for characterizing this molecule is a multi-technique approach, ensuring that the data from each analysis corroborates the proposed structure.

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dichloro-4-fluoro-3-nitrobenzene

This guide provides a comprehensive overview of the synthesis and purification of 1,2-Dichloro-4-fluoro-3-nitrobenzene, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1] The methodologies detailed herein are grounded in established principles of organic chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this compound in high purity.

Introduction and Strategic Importance

This compound (CAS No. 1360438-72-7) is a polysubstituted aromatic compound whose strategic importance lies in its versatile reactivity.[2][3] The presence of multiple halogen atoms and a nitro group on the benzene ring provides several reaction sites for further chemical transformations, making it a valuable building block in the synthesis of complex target molecules.[1] The specific arrangement of these functional groups allows for regioselective nucleophilic aromatic substitution and reduction reactions, which are pivotal in the development of novel active pharmaceutical ingredients and pesticides.

Synthesis via Electrophilic Aromatic Substitution: Nitration of 1,2-Dichloro-4-fluorobenzene

The most direct and industrially scalable method for the synthesis of this compound is the electrophilic aromatic nitration of 1,2-dichloro-4-fluorobenzene. This reaction employs a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid," to generate the highly electrophilic nitronium ion (NO₂⁺).

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors, albeit weaker. The nitro group is a meta-director. In the starting material, 1,2-dichloro-4-fluorobenzene, the positions ortho and para to the fluorine atom are C3, C5, and C1 (already substituted). The positions ortho and para to the chlorine atoms are C3, C6, C4 (already substituted), and C5. The cumulative activating and directing effects of the halogens favor the substitution at the C3 and C5 positions. Steric hindrance from the adjacent chlorine atom at C2 makes the C3 position the most probable site for nitration, leading to the desired product, this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the nitration of similar halogenated aromatic compounds.

Materials:

-

1,2-Dichloro-4-fluorobenzene

-

Fuming nitric acid (98%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

-

Ice-water bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask cooled in an ice-water bath, cautiously and slowly add a stoichiometric equivalent of fuming nitric acid to an equal weight of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature before use.

-

Reaction Setup: Charge the three-neck round-bottom flask with 1,2-dichloro-4-fluorobenzene. Begin stirring and cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.

-

Addition of Nitrating Agent: Slowly add the prepared mixed acid dropwise to the stirred solution of 1,2-dichloro-4-fluorobenzene via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 50-60 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 50-60 °C for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and cautiously onto crushed ice with vigorous stirring.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Washing: Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting material and isomeric byproducts. Purification is crucial to achieve the desired quality for subsequent applications. Recrystallization is a highly effective method for this purpose.

Principles of Recrystallization

Recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Detailed Experimental Protocol for Recrystallization

Solvent Selection:

A mixed solvent system is often effective for the recrystallization of nitroaromatic compounds. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane or water). The optimal solvent ratio should be determined experimentally on a small scale. An ethanol/water system is a common and effective choice.

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.

-

Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any remaining solvent.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Value/Result |

| Molecular Formula | C₆H₂Cl₂FNO₂ |

| Molecular Weight | 209.99 g/mol [3][4][5] |

| CAS Number | 1360438-72-7[2][3] |

| Appearance | Pale yellow solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | The spectrum is expected to show characteristic signals for the aromatic protons. |

| ¹³C NMR | The spectrum will display distinct signals for each of the six carbon atoms in the aromatic ring. |

| GC-MS | A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion. |

| Purity (by GC or HPLC) | >98% after purification |

Safety and Handling Precautions

-

Nitrating Agents: The mixed acid (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

Reaction Conditions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

-

Work-up: The quenching of the reaction mixture with ice should be done slowly and cautiously to control the exotherm.

-

Halogenated Nitroaromatics: The product, this compound, should be handled with care as it is a potentially toxic and irritant compound. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of this compound via the nitration of 1,2-dichloro-4-fluorobenzene is a well-established and efficient method. Careful control of reaction conditions and a systematic approach to purification are paramount to obtaining a high-purity product. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]

- 2. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 1,2-Dichloro-4-fluoro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1,2-Dichloro-4-fluoro-3-nitrobenzene. This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] A detailed examination of its electronic structure reveals a highly activated aromatic system prone to nucleophilic aromatic substitution (SNAr). This guide elucidates the principles of regioselectivity in SNAr reactions, explores the compound's stability under various conditions, and provides validated experimental protocols. The content herein is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique synthetic potential of this versatile building block.

Introduction

This compound is a polyhalogenated nitroaromatic compound whose synthetic utility is derived from the specific arrangement of its functional groups. The powerful electron-withdrawing nitro group (-NO₂) dramatically influences the reactivity of the halogen substituents, making the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3] Understanding the interplay between the inductive and resonance effects of the nitro, chloro, and fluoro groups is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will dissect these electronic factors to provide a clear rationale for the compound's observed reactivity and regioselectivity.

Physicochemical and Safety Data

A foundational understanding of a compound's physical properties and safety profile is non-negotiable for its effective and safe application in a laboratory setting.

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for planning experiments, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 209.99 g/mol | [1] |

| Appearance | White or colorless to yellow/orange powder or liquid | [1] |

| Melting Point | 17 °C | [1] |

| Boiling Point | 247 °C | [1] |

| Density | 1.61 g/cm³ | [1] |

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is harmful if swallowed, toxic if inhaled, and can cause skin and serious eye irritation.[4] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4] It is toxic to aquatic life with long-lasting effects.[4]

-

Stability: The compound is generally stable under normal conditions but decomposes on heating, producing toxic fumes of nitrogen oxides and hydrogen chloride.[5][6] It can react violently with strong oxidants and strong bases.[5][6]

-

Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing dust and prevent contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separated from strong oxidants and bases.[5][6]

Reactivity Analysis: The Realm of Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) that is crucial for the reaction to proceed.[2][7]

The regioselectivity of SNAr reactions on this molecule is a direct consequence of the positions of the halogens relative to the activating nitro group.

-

Activation: Electron-withdrawing groups activate the aromatic ring for nucleophilic attack by lowering the electron density of the ring. This activation is most effective at the ortho and para positions due to resonance stabilization of the Meisenheimer complex.[2][8]

-

Leaving Group Ability: In SNAr, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. The carbon-halogen bond is broken in a subsequent, faster step. The typical leaving group ability in SNAr is F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

In this compound:

-

The fluorine atom at C-4 is para to the nitro group.

-

The chlorine atom at C-2 is ortho to the nitro group.

-

The chlorine atom at C-1 is meta to the nitro group.

Both the C-2 and C-4 positions are highly activated. However, the superior ability of fluorine to act as a leaving group in SNAr reactions often leads to the selective substitution of the fluorine atom at the C-4 position. The chlorine at the C-1 position, being meta to the nitro group, is significantly less reactive.[2][8]

The SNAr mechanism proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a halogen that is ortho or para to the nitro group. This forms a resonance-stabilized carbanion known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (X⁻).

The following diagram illustrates the preferential attack at the C-4 position.

Note: The DOT script above is a template. A proper chemical drawing tool would be needed to generate the images for a final document.

Caption: General mechanism for SNAr on this compound.

Synthetic Applications and Protocols

The predictable reactivity of this compound makes it a valuable precursor for a variety of functionalized molecules.

While multiple routes may exist, a common conceptual pathway involves the nitration of a dichlorofluorobenzene precursor. The precise isomer required would be 1,2-dichloro-4-fluorobenzene.

Caption: Conceptual workflow for the synthesis of the title compound.

This protocol details a general procedure for the substitution of the fluorine atom with an amine, a common transformation in the synthesis of pharmaceutical intermediates.

Objective: To synthesize N-alkyl-2,3-dichloro-6-nitroaniline.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Aprotic polar solvent (e.g., DMSO, DMF, or NMP)

-

Inorganic base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound, the solvent, and the base.

-

Reagent Addition: Add the amine to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aniline derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a synthetically powerful building block characterized by its highly predictable reactivity in nucleophilic aromatic substitution reactions. The strong activation provided by the C-3 nitro group, combined with the excellent leaving group ability of the C-4 fluorine atom, allows for regioselective functionalization. A thorough understanding of its electronic properties, stability, and safe handling procedures, as detailed in this guide, is essential for its successful application in the complex synthetic challenges encountered in modern chemical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Safe Handling of 1,2-Dichloro-4-fluoro-3-nitrobenzene for Research and Development

Introduction: Navigating the Chemistry of a Niche Intermediate

1,2-Dichloro-4-fluoro-3-nitrobenzene, identified by its CAS number 1360438-72-7, is a halogenated nitroaromatic compound.[1][2][3] While specific applications for this particular isomer are not extensively documented in public literature, its structural motifs are common in intermediates used for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries.[4] The strategic placement of chloro, fluoro, and nitro groups on the benzene ring offers a versatile scaffold for medicinal chemists and process development scientists to perform various chemical transformations, such as nucleophilic aromatic substitution.[5]

The inherent reactivity of such molecules, however, necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the presumed hazards associated with this compound, drawing upon data from structurally similar compounds due to the limited specific information available for this exact isomer. It is imperative for all personnel handling this and related compounds to supplement this guide with their institution's specific safety policies and to conduct a thorough risk assessment before commencing any experimental work.

Section 1: Hazard Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this hazard analysis is a composite assessment based on the known dangers of its isomers and related halogenated nitroaromatic compounds. These compounds are generally classified as hazardous, and it is prudent to handle this compound with the same level of caution.

Toxicological Profile (Inferred)

The primary routes of exposure to halogenated nitroaromatics are inhalation, skin contact, and ingestion. The toxicological effects of the nitrobenzene family of compounds are well-documented, with methemoglobinemia being a significant concern. While no specific toxicological studies for this compound are publicly available, the data from related compounds suggest a profile of significant acute and chronic health risks.

Table 1: Inferred Toxicological Hazards of this compound Based on Related Compounds

| Hazard Category | Inferred Effects and Observations from Related Compounds | Citations |

| Acute Toxicity (Oral) | Harmful if swallowed. | [6][7] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | [6][7] |

| Acute Toxicity (Inhalation) | Toxic if inhaled. | [8][9] |

| Skin Corrosion/Irritation | Causes skin irritation. | [6][7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6][7][8] |

| Respiratory Sensitization | May cause respiratory irritation. | [6][8][10] |

| Skin Sensitization | May cause an allergic skin reaction. | |

| Carcinogenicity | Suspected of causing cancer. | [8] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [8][9] |

Physical and Chemical Hazard Profile

The physical and chemical properties of this compound are not well-documented. However, based on its structure, certain hazards can be anticipated.

Table 2: Anticipated Physical and Chemical Hazards

| Hazard Category | Anticipated Risk | Rationale and Precautions from Related Compounds | Citations |

| Flammability | Combustible. | Halogenated nitroaromatics can be combustible, and finely dispersed particles may form explosive mixtures in air. Heating may lead to violent rupture of containers. | [10] |

| Reactivity | Reacts with strong bases and oxidizing agents. | The nitro group can enhance reactivity towards nucleophiles, and reactions with strong bases or oxidizing agents could be exothermic and potentially violent. | [11] |

| Thermal Decomposition | Hazardous decomposition products upon heating. | Combustion or thermal decomposition can release toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF). | [10] |

Section 2: Comprehensive Safety Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: For larger scale operations, the use of a glove box or other closed-system transfer methods should be considered to prevent any release into the laboratory environment.

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): Essential for Individual Safety

A comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound.

Table 3: Personal Protective Equipment (PPE) Requirements

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety goggles and a face shield. | Ensure a complete seal around the eyes. A face shield provides an additional layer of protection against splashes. |

| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Double-gloving is recommended. Check glove manufacturer's compatibility charts and change gloves frequently, especially after direct contact. |

| Body | Flame-retardant laboratory coat. | A fully fastened lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits should be worn. |

| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Respirator use should be in accordance with a comprehensive respiratory protection program, including fit-testing and training. |

Safe Handling and Storage Procedures

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases and oxidizing agents.[11]

-

Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 3: Emergency Response Protocols

Prompt and correct action during an emergency is critical to minimizing harm.

In Case of Exposure

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Spill and Leak Management

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Scoop the absorbed material into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the laboratory and notify emergency personnel immediately. Do not attempt to clean up a large spill without proper training and equipment.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.

Section 4: Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

Caption: Risk assessment and control workflow for handling this compound.

Conclusion

While this compound is a valuable intermediate for chemical synthesis, its handling demands the utmost respect for safety. The potential for significant health hazards, inferred from its structural analogs, underscores the importance of the comprehensive safety protocols outlined in this guide. By adhering to these principles of hazard analysis, risk mitigation, and emergency preparedness, researchers can work with this and other similar compounds in a manner that ensures their personal safety and the integrity of their research environment. Continuous vigilance and a proactive safety culture are the cornerstones of responsible chemical research.

References

- 1. This compound | CAS#:1360438-72-7 | Chemsrc [chemsrc.com]

- 2. rndmate.com [rndmate.com]

- 3. This compound | C6H2Cl2FNO2 | CID 68681071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Commercial suppliers of 1,2-Dichloro-4-fluoro-3-nitrobenzene

An In-Depth Technical Guide to 1,2-Dichloro-4-fluoro-3-nitrobenzene for Advanced Research and Development

Abstract

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, analysis, and application of this compound. This highly functionalized aromatic compound is a critical building block in modern synthetic organic chemistry, valued for its specific substitution pattern which allows for sequential and site-selective reactions. We will delve into the landscape of commercial suppliers, establish rigorous protocols for quality control and analytical verification, detail its synthetic utility with actionable experimental procedures, and provide essential guidelines for safe handling and storage. The objective is to equip scientists with the necessary expertise to effectively integrate this versatile intermediate into their research and development pipelines.

Introduction to this compound

This compound (CAS No. 1360438-72-7) is a substituted nitrobenzene that presents a unique combination of reactive sites. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the distinct electronic environments of the three halogen atoms (two chlorine, one fluorine) allow for controlled, stepwise transformations. This strategic arrangement of functional groups makes it an invaluable precursor for complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical agents.[1]

Chemical Identity and Physicochemical Properties

The precise identity and purity of a starting material are paramount for reproducible and successful synthesis. The properties of this compound are summarized below. It is crucial to note that several isomers exist, such as 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS 2339-78-8) and 1,2-Dichloro-3-fluoro-4-nitrobenzene (CAS 100465-04-1), and researchers must verify the CAS number to ensure procurement of the correct regioisomer.[2][3]

| Property | Value | Source |

| CAS Number | 1360438-72-7 | BLDpharm[4] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | BLDpharm[4] |

| Molecular Weight | 209.99 g/mol | BLDpharm[4] |

| Appearance | Yellow crystalline solid (typical for related compounds) | General Knowledge[1] |

| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm[4] |

Note: Due to the specificity of this regioisomer, extensive public data on physical properties like melting and boiling points is limited. Data should be confirmed via the supplier's Certificate of Analysis.

Significance in Medicinal Chemistry and Drug Development

Halogenated organic compounds are foundational in the pharmaceutical industry. Chlorine and fluorine atoms, in particular, can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[5] The trifluoromethyl group (-CF3), often introduced via precursors like this compound, is a key functional group in modern drug design for similar reasons.

The subject compound is a prime example of a versatile intermediate. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further derivatization. The halogens can be selectively displaced by various nucleophiles (e.g., amines, thiols, alcohols) via SNAr reactions, with the fluorine atom typically being the most labile, followed by the chlorine atoms, whose reactivity is dictated by their position relative to the activating nitro group. This tiered reactivity is the cornerstone of its utility, enabling the construction of complex substitution patterns on the benzene ring.

Commercial Sourcing and Procurement

The reliability of a chemical supplier directly impacts the integrity of research outcomes. For a specialized intermediate like this compound, sourcing from established manufacturers with robust quality control systems is non-negotiable.

Identifying Reputable Suppliers

Our investigation identified several commercial sources that list this compound. The key is to differentiate between manufacturers, who synthesize the compound in-house, and distributors. Both can be reliable, but manufacturers may offer greater batch-to-batch consistency and more detailed technical support.

| Supplier | Product Number / Identifier | Purity/Specification | Notes |

| BLDpharm | 1360438-72-7 | Not specified on product page, requires inquiry | Offers various services including custom synthesis and scale-up.[4] |

| Allfluoro Pharmaceutical Co., Ltd. | 100465-04-1 | Not specified on product page | Note: This CAS number corresponds to the isomer 1,2-Dichloro-3-fluoro-4-nitrobenzene.[6] |

| ChemScene LLC (via MilliporeSigma) | CS-0112871 (for isomer 100465-04-1) | >98% (typical) | Marketplace partner on MilliporeSigma, indicating a certain level of vetting. |

Disclaimer: This table is for informational purposes. Researchers must conduct their own due diligence before procurement.

Critical Considerations for Procurement

When sourcing this reagent, the following must be prioritized:

-

Purity Verification: Request a batch-specific Certificate of Analysis (CoA) that details the purity (e.g., by HPLC or GC) and identity confirmation (e.g., by NMR or MS).

-

Isomeric Purity: The CoA must confirm the correct regioisomer and quantify any isomeric impurities.

-

Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS).[7]

Quality Control and Analytical Verification

Upon receipt, independent verification of the material's identity and purity is a critical, self-validating step. Do not rely solely on the supplier's CoA. This internal check ensures that the material has not degraded during transit and meets the specific requirements of the intended reaction.

Rationale for Rigorous QC

The presence of regioisomeric or other impurities can lead to unintended side products, complicate purification, and yield misleading biological data. A robust QC workflow mitigates these risks.

Recommended Analytical Workflow

Caption: Recommended QC workflow for incoming starting materials.

Step-by-Step Protocol for Purity Assessment via HPLC

This protocol is a standard method for assessing the purity of aromatic compounds.

-

Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of acetonitrile to create a 0.1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample for analysis by diluting the stock solution 1:10 in acetonitrile.

-

Instrumentation:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

Trustworthiness Check: The method is self-validating if a sharp, symmetrical peak is observed for the main component and impurities are well-resolved at the baseline. For enhanced confidence, Liquid Chromatography-Mass Spectrometry (LC-MS) should be used in parallel to confirm the molecular weight of the main peak corresponds to the compound (209.99 g/mol ).[8]

Synthetic Utility and Applications

The primary value of this reagent lies in its capacity for controlled, sequential SNAr reactions.

Role as a Synthetic Building Block

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C4 position (bearing fluorine) and the C2 position (bearing chlorine) are activated. Fluorine is an excellent leaving group in SNAr, making the C4 position the most probable site for initial substitution.

Caption: General synthetic pathway using the title compound.

General Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the first substitution, typically at the C4 position.

-

Inert Atmosphere: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).

-

Solvent and Base: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).

-

Nucleophile Addition: Slowly add the desired nucleophile (e.g., a primary amine, thiol, or alcohol) (1.0-1.2 eq) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture, typically between 80-120°C. The choice of temperature is critical; lower temperatures favor selective substitution of the fluorine atom.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, pour into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Safety, Handling, and Storage

Dichloronitrobenzene derivatives are hazardous compounds and must be handled with appropriate precautions.[7]

Hazard Identification and Risk Mitigation

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7] May cause skin and serious eye irritation.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[7]

-

Environmental: Toxic to aquatic life with long-lasting effects.[7]

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal Guidelines

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[4]

-

Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in pharmaceutical and materials science research. Its utility is derived from the specific arrangement of its functional groups, which allows for selective and sequential chemical modifications. Successful and reproducible application of this reagent is critically dependent on sourcing high-purity material from reputable suppliers, conducting rigorous in-house quality control, and adhering to strict safety protocols. This guide provides the foundational knowledge and actionable protocols to empower researchers to leverage the full synthetic potential of this versatile chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,2-Dichloro-3-fluoro-4-nitrobenzene | 100465-04-1 [sigmaaldrich.com]

- 3. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | 1,2-Dichloro-4-fluoro-5-nitrobenzene | SynQuest Laboratories [synquestlabs.com]

- 4. 1360438-72-7|this compound|BLD Pharm [bldpharm.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Dichloro-3-fluoro-4-nitrobenzene,100465-04-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. researchgate.net [researchgate.net]

The Untapped Potential of 1,2-Dichloro-4-fluoro-3-nitrobenzene: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of fine chemical intermediates, the strategic placement of activating and directing groups on an aromatic scaffold is paramount for efficient and regioselective synthesis. 1,2-Dichloro-4-fluoro-3-nitrobenzene emerges as a highly promising, yet underexplored, building block for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its unique substitution pattern—a trifecta of a strongly electron-withdrawing nitro group and a combination of chloro and fluoro substituents—offers a rich platform for a variety of chemical transformations, primarily driven by nucleophilic aromatic substitution (SNAr).

This technical guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the synthetic utility of this compound. We will delve into the core principles governing its reactivity, propose novel synthetic pathways for high-value compounds, and provide detailed, actionable protocols to empower chemists to unlock the full potential of this versatile intermediate.

Understanding the Reactivity Landscape

The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution. The nitro group, a powerful electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. This activation is crucial for the displacement of the halogen substituents.

The presence of three halogens introduces a fascinating element of regioselectivity. The general trend for leaving group ability in SNAr reactions is F > Cl > Br > I, a reversal of the trend seen in aliphatic nucleophilic substitution. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This principle is a cornerstone of modern organofluorine chemistry, a field that has revolutionized the development of agrochemicals and pharmaceuticals.[1]

In the case of this compound, the fluorine atom is para to the nitro group, while the two chlorine atoms are ortho and meta to it. This positioning strongly suggests that the fluorine atom will be the most labile leaving group in SNAr reactions.

Caption: Activating effects of the nitro group on the halogen substituents.

Applications in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many of these complex molecules feature heterocyclic scaffolds, often constructed through the strategic use of functionalized aromatic intermediates. The substitution pattern of this compound makes it an ideal precursor for the synthesis of novel kinase inhibitors.

Proposed Synthetic Pathway for a Kinase Inhibitor Scaffold

The following proposed pathway illustrates how this compound can be utilized to construct a core scaffold found in some kinase inhibitors. The initial, highly regioselective SNAr reaction at the fluorine position allows for the introduction of a key pharmacophoric element.

References

An In-depth Technical Guide to the Electrochemical Properties of 1,2-Dichloro-4-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloro-4-fluoro-3-nitrobenzene is a halogenated nitroaromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a chemical intermediate stems from the unique reactivity conferred by its substituent groups.[1] This guide provides a comprehensive overview of the electrochemical properties of this compound, offering insights into its reduction mechanisms and the analytical techniques used for its characterization. Understanding these electrochemical characteristics is paramount for its application in synthesis, quality control, and environmental monitoring.

Introduction: The Significance of a Multifunctional Intermediate

This compound, with the chemical formula C₆H₂Cl₂FNO₂, belongs to the class of nitrobenzenes.[2][3] These compounds are characterized by a benzene ring substituted with a nitro group. The presence of chlorine and fluorine atoms further modulates the electron density of the aromatic ring, influencing its chemical and electrochemical behavior.

Halogenated nitroaromatics are pivotal building blocks in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution reactions.[1] This reactivity is exploited in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Specifically, this compound serves as an intermediate in the creation of anti-inflammatory and anti-cancer agents, as well as in the formulation of pesticides and herbicides.[1]

The electrochemical reduction of the nitro group is a key transformation, often leading to the corresponding aniline derivative. This reduction is a fundamental step in many synthetic pathways. A thorough understanding of the electrochemical properties of this compound is therefore crucial for optimizing reaction conditions, developing electroanalytical methods for its detection, and assessing its environmental fate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related isomer is presented in Table 1.

| Property | This compound | 1,3-Dichloro-2-fluoro-4-nitrobenzene |

| CAS Number | 1360438-72-7[4] | 393-79-3[2] |

| Molecular Formula | C₆H₂Cl₂FNO₂[3] | C₆H₂Cl₂FNO₂[2] |

| Molecular Weight | 209.99 g/mol [3] | 209.99 g/mol [2] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Density | - | - |

Data for this compound is limited in publicly available literature. The data for the isomer is provided for comparative purposes.

Core Electrochemical Behavior: The Reduction Pathway

The electrochemical reduction of nitroaromatic compounds is a well-studied process that is highly dependent on the experimental conditions, particularly the pH of the medium. The general mechanism involves the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂).

The presence of electron-withdrawing halogen substituents on the aromatic ring is expected to facilitate the reduction of the nitro group by lowering the electron density at the reaction center. This generally leads to reduction at less negative potentials compared to unsubstituted nitrobenzene.

Proposed Electrochemical Reduction Mechanism

The multi-step reduction of this compound is proposed to occur as follows:

Caption: Proposed electrochemical reduction pathway of this compound.

This process typically involves a series of electron and proton transfer steps. The stability of the intermediates and the final product will be influenced by the solvent, electrolyte, and electrode material.

Key Experimental Techniques for Electrochemical Analysis

Several electrochemical techniques are instrumental in elucidating the redox behavior of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful and widely used technique for investigating the electrochemical behavior of a compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that provides information about the redox potentials and the kinetics of the electron transfer reactions.

A typical cyclic voltammogram for the irreversible reduction of a nitroaromatic compound would exhibit a cathodic peak on the forward scan, corresponding to the reduction of the nitro group. The absence of a corresponding anodic peak on the reverse scan indicates the irreversibility of the process, which is common for the reduction of nitro groups to amines.

Detailed Experimental Protocol for Cyclic Voltammetry

The following protocol outlines a general procedure for performing a cyclic voltammetry experiment on a nitroaromatic compound.

Objective: To determine the reduction potential of this compound and to assess the reversibility of the electrochemical process.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

-

Glassy carbon working electrode

-

Ag/AgCl reference electrode

-

Platinum wire counter electrode

-

This compound

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or an aqueous buffer)

-

Solvent (e.g., acetonitrile or deionized water)

-

Nitrogen gas for deoxygenation

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to a mirror finish, followed by sonication in deionized water and ethanol to remove any residual polishing material.

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen blanket over the solution during the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell.

-

Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected reduction potential of the nitro group.

-

Initiate the potential scan and record the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the cathodic peak potential (Epc) from the voltammogram.

-

Observe the presence or absence of an anodic peak on the reverse scan to determine the reversibility of the reduction process.

-

Investigate the effect of scan rate on the peak current and peak potential to gain insights into the reaction kinetics.

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Applications in Drug Development and Agrochemical Synthesis

The electrochemical properties of this compound are directly relevant to its application in several fields:

-

Synthetic Chemistry: Electrosynthesis offers a green and efficient alternative to traditional chemical reduction methods. By controlling the applied potential, it is possible to selectively reduce the nitro group to the desired product (e.g., the corresponding aniline) with high yield and purity. This avoids the use of harsh chemical reducing agents.

-

Process Analytical Technology (PAT): Electrochemical sensors can be developed for the in-situ monitoring of the concentration of this compound and its reaction products during a chemical synthesis. This allows for real-time process control and optimization.

-

Quality Control: Electroanalytical methods, such as differential pulse voltammetry or square wave voltammetry, can be employed for the sensitive and selective determination of this compound in raw materials and final products.

-

Environmental Monitoring: The development of electrochemical sensors for the detection of residual this compound in environmental samples is crucial for assessing its potential environmental impact.

The fluorinated nature of this compound is particularly significant in drug development. The incorporation of fluorine atoms into a drug molecule can enhance its metabolic stability, binding affinity, and bioavailability.[5]

Conclusion and Future Outlook

While specific experimental data for this compound remains to be extensively published, its electrochemical behavior can be confidently predicted based on the well-established principles of nitroaromatic chemistry. The presence of multiple halogen substituents undoubtedly influences its reduction potential and reaction kinetics, making it a fascinating subject for further electrochemical investigation.